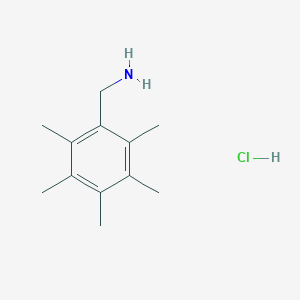
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione, also known as HDMP, is a synthetic purine derivative that has gained significant attention in the scientific community due to its unique properties. HDMP has been found to exhibit potent biological activity, making it a promising candidate for various applications in the fields of medicine and biotechnology.
作用机制
The mechanism of action of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. This compound has been found to target the DNA polymerase enzyme, which is involved in the replication of DNA. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating. Additionally, this compound induces oxidative stress in cancer cells by generating reactive oxygen species (ROS), which can cause damage to cellular components and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the generation of ROS. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
实验室实验的优点和局限性
One of the main advantages of using 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing novel cancer therapeutics. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
未来方向
There are several future directions for research on 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential of this compound as a cancer therapeutic in vivo. Finally, the development of this compound analogues with improved potency and selectivity could lead to the discovery of more effective cancer therapeutics.
合成方法
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione can be synthesized through a multi-step process that involves the reaction of 7-bromo-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione with n-hexylmagnesium bromide, followed by the oxidation of the resulting intermediate with potassium permanganate. The final product can be obtained through recrystallization from a suitable solvent.
科学研究应用
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of novel cancer therapeutics.
属性
CAS 编号 |
487023-56-3 |
|---|---|
分子式 |
C21H26N4O3S |
分子量 |
414.52 |
IUPAC 名称 |
7-hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3S/c1-4-5-6-10-13-25-17-18(23(2)21(28)24(3)19(17)27)22-20(25)29-14-16(26)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI 键 |
WXCUCNAWBWEUHA-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2604827.png)



![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)

![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)
![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2604841.png)